molecular formula C12H9Cl2N5 B2905718 N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 736164-80-0

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2905718
CAS No.: 736164-80-0
M. Wt: 294.14
InChI Key: LZORSVUOCKRESN-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 3,5-dichloroaniline with appropriate pyrazole derivatives under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid (HCl) to promote the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of various cellular processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,5-dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to other similar compounds .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5/c1-19-12-10(5-17-19)11(15-6-16-12)18-9-3-7(13)2-8(14)4-9/h2-6H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZORSVUOCKRESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323844
Record name N-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

736164-80-0
Record name N-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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